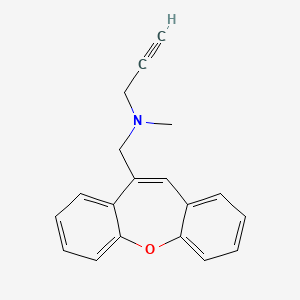

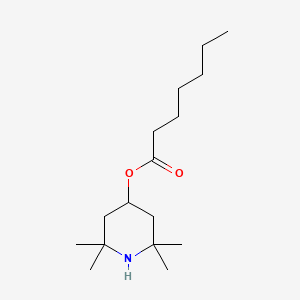

![molecular formula C19H20F3N5S B10783206 3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10783206.png)

3-[2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

UP-5222-04: is a central acting non-narcotic analgesic compound. It has been studied for its potential to provide pain relief without the addictive properties associated with narcotic analgesics . This compound has garnered interest in the fields of medicine and pharmacology due to its unique mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of UP-5222-04 involves multiple steps, typically starting with the preparation of a key intermediate through a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nitration, reduction, and cyclization. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of UP-5222-04 is scaled up using batch or continuous flow processes. These methods ensure consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions: UP-5222-04 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to convert nitro groups to amines, which are crucial intermediates in the synthesis of UP-5222-04.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of UP-5222-04 to enhance its efficacy or reduce side effects.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Catalysts: Palladium on carbon (Pd/C) is frequently used in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces amines.

Scientific Research Applications

Chemistry: UP-5222-04 is used as a model compound in organic synthesis research. Its complex structure and reactivity make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, UP-5222-04 is investigated for its effects on cellular processes. Studies focus on its interaction with cellular receptors and its potential to modulate pain pathways.

Medicine: The primary application of UP-5222-04 in medicine is as an analgesic. Research is ongoing to determine its efficacy and safety in treating various types of pain, including chronic and neuropathic pain.

Industry: In the pharmaceutical industry, UP-5222-04 is explored as a lead compound for the development of new pain relief medications. Its non-narcotic nature makes it a promising candidate for reducing the risk of addiction associated with pain management.

Mechanism of Action

UP-5222-04 exerts its analgesic effects by interacting with specific molecular targets in the central nervous system. It binds to receptors that are involved in pain perception, such as the mu-opioid receptor, but without the addictive properties of traditional opioids. This interaction modulates the release of neurotransmitters, reducing the sensation of pain. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest a unique mechanism that differentiates it from other analgesics .

Comparison with Similar Compounds

Tramadol: Another central acting analgesic, but with a higher risk of addiction.

Acetaminophen: A widely used analgesic with a different mechanism of action, primarily acting peripherally.

Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that also provides pain relief but through inhibition of cyclooxygenase enzymes.

Uniqueness of UP-5222-04: UP-5222-04 stands out due to its non-narcotic nature and central mechanism of action. Unlike tramadol, it has a lower potential for addiction. Compared to acetaminophen and ibuprofen, UP-5222-04 provides pain relief through a different pathway, potentially offering an alternative for patients who do not respond well to traditional analgesics.

If you have any specific questions or need further details, feel free to ask!

Properties

Molecular Formula |

C19H20F3N5S |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine |

InChI |

InChI=1S/C19H20F3N5S/c20-19(21,22)15-4-3-5-16(14-15)26-10-8-25(9-11-26)12-13-28-18-24-23-17-6-1-2-7-27(17)18/h1-7,14H,8-13H2 |

InChI Key |

BPYSDNGSPDXKCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=CC=CC(=C4)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

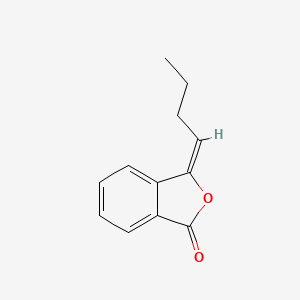

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)

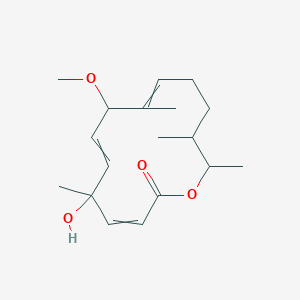

![3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)

![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783210.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783217.png)

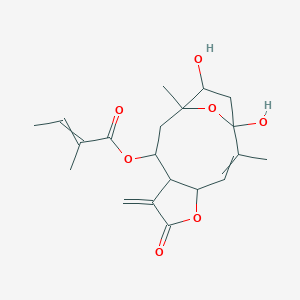

![[(2Z,4S,8R,9R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10783219.png)